molecular formula C14H11ClFNO B3423971 N-(3-chloro-4-methylphenyl)-4-fluorobenzamide CAS No. 330469-22-2

N-(3-chloro-4-methylphenyl)-4-fluorobenzamide

Cat. No.: B3423971
CAS No.: 330469-22-2
M. Wt: 263.69 g/mol
InChI Key: HPUUMOIZAZANCN-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide (CAS: 330469-22-2) is a benzamide derivative featuring a 4-fluorobenzoyl group attached to a 3-chloro-4-methyl-substituted aniline moiety. The compound’s structure (Fig. 1) combines electron-withdrawing substituents (chloro and fluoro groups) with a methyl group, which may influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUUMOIZAZANCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401250890
Record name N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330469-22-2
Record name N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330469-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401250890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-4-fluorobenzamide typically involves the reaction of 3-chloro-4-methylaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Major Products Formed

    Substitution: Formation of N-(3-azido-4-methylphenyl)-4-fluorobenzamide or N-(3-thiocyanato-4-methylphenyl)-4-fluorobenzamide.

    Oxidation: Formation of N-(3-chloro-4-carboxyphenyl)-4-fluorobenzamide.

    Reduction: Formation of N-(3-chloro-4-aminophenyl)-4-fluorobenzamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:

Table 1: Structural Comparison of N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide with Analogs

Compound Name Substituents (Benzamide/Aniline) CAS Number Molecular Weight Key Features/Applications References
This compound 4-Fluorobenzamide; 3-Cl,4-MePh 330469-22-2 277.71 Potential biological activity (hypothesized)
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-Nitrobenzamide; 3-Cl,4-MePh 196875-95-3 290.70 Electron-withdrawing nitro group
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-MeO,4-MeBz; 4-ClPh - 289.75 High fluorescence intensity at pH 5
Ztz240 (N-(6-chloro-pyridin-3-yl)-4-fluorobenzamide) 4-Fluorobenzamide; 6-Cl-pyridinyl - 264.67 Kv7 potassium channel modulator
N-(3-Amino-4-methylphenyl)-4-fluorobenzamide 4-Fluorobenzamide; 3-NH2,4-MePh 1016847-69-0 258.69 Medicinal chemistry applications
Substituent Impact:
  • Electron-withdrawing groups (EWGs): The 4-fluoro substituent in the target compound and Ztz240 enhances electrophilicity and may improve metabolic stability.
  • Electron-donating groups (EDGs): Methoxy and methyl groups (Table 1, entry 3) enhance fluorescence properties, as observed in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibits optimal fluorescence at pH 5 .
  • Heterocyclic vs. aromatic amines: Ztz240’s pyridinyl group (vs. phenyl in the target compound) introduces nitrogen-based hydrogen bonding, critical for its role in potassium channel modulation .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical and Functional Comparisons

Compound Name Melting Point (°C) Fluorescence (λex/λem nm) Solubility/Stability Notes References
This compound Not reported Not studied Hypothesized low aqueous solubility
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide - 340/380 Stable in DMSO; pH-sensitive
N-(Arylsulfonyl)-4-fluorobenzamides (I-III) 175–220 N/A Crystal structures solved (inclined aromatic rings)
3-Chloro-N-phenyl-phthalimide 160–162 N/A Monomer for polyimide synthesis
Key Findings:
  • Fluorescence: The methoxy and methyl substituents in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide contribute to strong fluorescence, with a detection limit (LOD) of 0.269 mg/L, making it suitable for sensor applications .
  • Crystallography: N-(Arylsulfonyl)-4-fluorobenzamides exhibit inclined aromatic rings (81–89° dihedral angles), influencing packing and solubility .
  • Thermal Stability: Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are thermally stable, enabling their use in high-performance polymers .

Biological Activity

N-(3-chloro-4-methylphenyl)-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological targets, and relevant research findings.

This compound interacts with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thus preventing substrate binding and subsequent catalytic activity. In receptor interactions, it may function as an agonist or antagonist, modulating signaling pathways and physiological responses.

Biological Targets and Activities

Research indicates that this compound exhibits potential as an inhibitor of specific enzymes involved in disease pathways. Notably, compounds with similar structures have shown interactions with penicillin-binding proteins, suggesting antibacterial effects.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
N-(4-fluoro-3-nitrophenyl)acetamideC10H9ClFNOExhibits antibacterial properties
N-(3-chlorophenethyl)-4-nitrobenzamideC13H12ClN2O2Known for anti-inflammatory effects
N-(4-fluoro-3-nitrophenyl)benzamideC13H10FNO3Demonstrates significant enzyme inhibition

This compound stands out due to its specific combination of substituents which may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances binding affinity to target enzymes, improving therapeutic efficacy .
  • Cancer Therapy Potential : A study focused on benzamide derivatives indicated that compounds similar to this compound could inhibit RET kinase activity, which is crucial in certain cancers. The findings suggest that this compound might serve as a lead structure for developing new cancer therapies .
  • Pharmacokinetic Profiles : Computational studies have suggested favorable pharmacokinetic properties for compounds with similar structures, indicating their potential for oral administration and effective systemic circulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methylphenyl)-4-fluorobenzamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-4-fluorobenzamide

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